1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
Overview
Description
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is an organic compound with the molecular formula C12H16BrFO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a 2,2-diethoxyethoxy group. This compound is used extensively in organic synthesis reactions due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-4-fluorobenzene.
Etherification: The 2,2-diethoxyethoxy group is introduced through an etherification reaction. This involves reacting the starting material with a suitable diethoxyethane derivative under acidic or basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used. Reactions are conducted under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated benzene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the fluorine atom and the 2,2-diethoxyethoxy group influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,5-dimethoxy-4-methylbenzene
- 1-Bromo-4-(1,2-dibromoethyl)benzene
- 1-Bromo-4-(4-nitrophenoxy)benzene
Uniqueness
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, along with the 2,2-diethoxyethoxy group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(14)5-6-10(11)13/h5-7,12H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLPPOVDLNXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=CC(=C1)F)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629179 | |
Record name | 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253429-30-0 | |
Record name | 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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